molecular formula C13H13NO2 B11888954 N-Naphthalen-1-yl-L-alanine CAS No. 62544-92-7

N-Naphthalen-1-yl-L-alanine

Cat. No.: B11888954
CAS No.: 62544-92-7
M. Wt: 215.25 g/mol
InChI Key: IYKLZBIWFXPUCS-VIFPVBQESA-N
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Description

(S)-2-(Naphthalen-1-ylamino)propanoic acid is an organic compound that belongs to the class of amino acids It features a naphthalene ring attached to an amino group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Naphthalen-1-ylamino)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as naphthalene and amino acids.

    Formation of Naphthalen-1-ylamine: Naphthalene is subjected to nitration followed by reduction to form naphthalen-1-ylamine.

    Coupling Reaction: The naphthalen-1-ylamine is then coupled with a suitable propanoic acid derivative under specific reaction conditions to form the desired product.

Industrial Production Methods

Industrial production methods for (S)-2-(Naphthalen-1-ylamino)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Naphthalen-1-ylamino)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to more saturated forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions include various naphthalene derivatives, reduced forms of the compound, and substituted amino acid derivatives.

Scientific Research Applications

(S)-2-(Naphthalen-1-ylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(Naphthalen-1-ylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The naphthalene ring and amino acid moiety play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Naphthalen-1-ylamino)propanoic acid: The enantiomer of the compound with different stereochemistry.

    3-(Naphthalen-1-ylamino)propanoic acid: A structural isomer with the amino group positioned differently.

    Naphthalene-1-ylalanine: Another amino acid derivative with a naphthalene ring.

Uniqueness

(S)-2-(Naphthalen-1-ylamino)propanoic acid is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets

Properties

CAS No.

62544-92-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-2-(naphthalen-1-ylamino)propanoic acid

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3,(H,15,16)/t9-/m0/s1

InChI Key

IYKLZBIWFXPUCS-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(C(=O)O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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